REACTION_CXSMILES
|
[CH:1]1([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])CC1.FC=C[Sn](CCCC)(CCCC)CCCC.FC([Sn](CCCC)(CCCC)CCCC)=C(F)F.C([Sn](CCCC)(CCCC)CCCC)C=C.C([Sn](CCCC)(CCCC)CCCC)#C.C([Sn](CCCC)(CCCC)CCCC)C#CCC.COC1C=CC(COC[Sn](CCCC)(CCCC)CCCC)=CC=1>>[CH3:1][Sn:4]([CH2:5][CH2:6][CH2:7][CH3:8])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Sn](CCCC)(CCCC)CCCC
|
Name
|
fluorovinyltributyltin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=C[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
pent-2-ynyltributyltin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#CCC)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
4-methoxybenzyloxymethyltributyltin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC[Sn](CCCC)(CCCC)CCCC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
there are obtained
|
Name
|
|
Type
|
|
Smiles
|
C[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |